Z57346765

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式 |

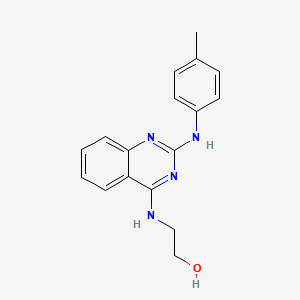

C17H18N4O |

|---|---|

分子量 |

294.35 g/mol |

IUPAC 名称 |

2-[[2-(4-methylanilino)quinazolin-4-yl]amino]ethanol |

InChI |

InChI=1S/C17H18N4O/c1-12-6-8-13(9-7-12)19-17-20-15-5-3-2-4-14(15)16(21-17)18-10-11-22/h2-9,22H,10-11H2,1H3,(H2,18,19,20,21) |

InChI 键 |

GJTXWNCGKNQIFN-UHFFFAOYSA-N |

规范 SMILES |

CC1=CC=C(C=C1)NC2=NC3=CC=CC=C3C(=N2)NCCO |

产品来源 |

United States |

Foundational & Exploratory

Technischer Leitfaden zum Wirkmechanismus von Z57346765

Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Zusammenfassung: Dieses Dokument bietet eine detaillierte technische Übersicht über den Wirkmechanismus des niedermolekularen Inhibitors Z57346765. Der Schwerpunkt liegt auf dem molekularen Ziel, den nachgeschalteten Signalwegen und den zellulären Konsequenzen seiner Wirkung, insbesondere im Kontext von Nierenzellkarzinomen (KIRC). Die hier präsentierten Daten basieren auf präklinischen In-vitro- und In-vivo-Studien.

Einleitung

This compound ist ein neuartiger, niedermolekularer Inhibitor, der gezielt auf die Phosphoglyceratkinase 1 (PGK1) abzielt, ein Schlüsselenzym im glykolytischen Stoffwechselweg.[1][2][3][4] PGK1 ist bei verschiedenen Krebsarten, einschließlich des klarzelligen Nierenzellkarzinoms (KIRC), hochreguliert und spielt eine entscheidende Rolle bei der Energieversorgung von Tumorzellen.[5][6] Die Hemmung der PGK1 stellt daher eine vielversprechende Therapiestrategie dar, um das Tumorwachstum durch Eingriffe in den Zellstoffwechsel zu unterbinden. This compound hat in präklinischen Modellen eine signifikante Antitumoraktivität gegen KIRC-Zellen gezeigt.[1][5][7]

Molekularer Wirkmechanismus

Der primäre Wirkmechanismus von this compound ist die spezifische Hemmung der enzymatischen Aktivität von PGK1.[3][4][7] PGK1 katalysiert die reversible Umwandlung von 1,3-Bisphosphoglycerat (1,3-BPG) und ADP zu 3-Phosphoglycerat (3-PG) und ATP. Diese Reaktion ist ein entscheidender ATP-generierender Schritt in der Glykolyse.

This compound bindet an die ADP-Bindungstasche von PGK1 und blockiert so dessen katalytische Funktion.[2] Diese Hemmung führt zu einer Kaskade von nachgeschalteten Effekten:

-

Reduzierte Glykolyse: Die Hemmung der PGK1 verringert die metabolische Enzymaktivität, was zu einer verminderten Glukoseaufnahme und Laktatproduktion in den Krebszellen führt.[1]

-

Zellzyklusstillstand: Die gestörte Energieversorgung und die metabolische Belastung führen zu einem Stillstand des Zellzyklus in der G1/S-Phase.[1]

-

Beeinträchtigte DNA-Replikation und -Reparatur: this compound unterdrückt die Aktivität der DNA-Replikation und beeinträchtigt die Fähigkeit der Zellen, DNA-Schäden zu reparieren.[1][2]

Diese zellulären Effekte werden durch die Herunterregulierung von Schlüsselproteinen vermittelt, die am Zellzyklus und an der DNA-Replikation beteiligt sind, darunter:

-

Zellzyklus-Proteine: Cyclin B1, Cyclin D1, CDK1 und CDK2[1]

-

DNA-Replikations-assoziierte Proteine: MCM3, MCM5 und POLD1[1]

Signalkaskade von this compound

Abbildung 1: Hemmung der PGK1 durch this compound und nachgeschaltete Effekte.

Quantitative Datenzusammenfassung

Die biologische Aktivität von this compound wurde durch verschiedene Assays quantifiziert. Die folgende Tabelle fasst die wichtigsten quantitativen Daten zusammen.

| Parameter | Wert | Zelllinie/System | Beschreibung |

| Kd | 2.09 x 10⁻⁵ M | PGK1-Enzym | Dissoziationskonstante, die die Bindungsaffinität an die ADP-Bindungstasche von PGK1 angibt. |

| IC₅₀ | 18.15 µM | ACHN (KIRC) | Halbe maximale Hemmkonzentration, gemessen durch einen Antiproliferationsassay (CCK-8) nach 48 Stunden Inkubation. |

| IC₅₀ | 49.45 µM | HK-2 | Halbe maximale Hemmkonzentration in einer nicht-kanzerösen Nierenzelllinie, was auf eine gewisse Selektivität für Krebszellen hindeutet. |

Detaillierte experimentelle Protokolle

Die Untersuchung des Wirkmechanismus von this compound umfasste eine Reihe von In-vitro-Experimenten. Nachfolgend sind die methodischen Ansätze für die wichtigsten zitierten Experimente aufgeführt.

Experimenteller Arbeitsablauf

Abbildung 2: Allgemeiner experimenteller Arbeitsablauf zur Charakterisierung von this compound.

4.1. PGK1-Enzymaktivitätsassay (gekoppelter Assay) Dieser Assay misst die katalytische Aktivität von PGK1 indirekt. Die Reaktion wird in umgekehrter (glykolytischer) Richtung gemessen, wobei die Produktion von 1,3-BPG an die Glycerinaldehyd-3-phosphat-Dehydrogenase (GAPDH)-Reaktion gekoppelt wird.

-

Reaktionsansatz: Gereinigtes rekombinantes humanes PGK1-Protein wird mit den Substraten (3-PG und ATP) und dem Kopplungsenzym GAPDH sowie NADH in einem geeigneten Puffer (z.B. Tris-HCl mit MgCl₂) inkubiert.

-

Inhibitor-Zugabe: this compound in verschiedenen Konzentrationen wird zum Reaktionsansatz gegeben.

-

Reaktionsstart: Die Reaktion wird durch Zugabe von ATP gestartet.

-

Messung: PGK1 produziert 1,3-BPG, das von GAPDH sofort zu Glycerinaldehyd-3-phosphat umgesetzt wird, wobei NADH zu NAD⁺ oxidiert wird. Der Abfall der NADH-Konzentration wird spektrophotometrisch bei einer Wellenlänge von 340 nm über die Zeit verfolgt. Die Hemmung der PGK1-Aktivität führt zu einer verlangsamten Abnahme der Absorption bei 340 nm.

4.2. Zellproliferationsassay (CCK-8) Dieser kolorimetrische Assay bestimmt die Anzahl lebensfähiger Zellen und wird zur Ermittlung der IC₅₀-Werte verwendet.

-

Zellaussaat: KIRC-Zellen (z.B. ACHN) werden in einer 96-Well-Platte mit einer Dichte von ca. 5000 Zellen/Well ausgesät und 24 Stunden inkubiert.

-

Behandlung: Die Zellen werden mit einer seriellen Verdünnung von this compound für eine bestimmte Zeit (z.B. 48 Stunden) behandelt.

-

Reagenz-Zugabe: Zu jeder Vertiefung wird CCK-8-Lösung (enthält WST-8) gegeben und für 1-4 Stunden inkubiert.

-

Messung: Metabolisch aktive (lebensfähige) Zellen reduzieren WST-8 zu einem orangefarbenen Formazan-Farbstoff. Die Absorption wird bei 450 nm mit einem Mikroplatten-Lesegerät gemessen. Die Farbintensität ist direkt proportional zur Anzahl der lebensfähigen Zellen.

4.3. Zellzyklusanalyse (Durchflusszytometrie) Diese Methode wird verwendet, um die Verteilung der Zellen auf die verschiedenen Phasen des Zellzyklus (G0/G1, S, G2/M) zu bestimmen.

-

Zellernte und Fixierung: Nach der Behandlung mit this compound werden die Zellen geerntet und in kaltem 70%igem Ethanol fixiert, um die Zellmembranen zu permeabilisieren.

-

Färbung: Die fixierten Zellen werden mit einer Propidiumiodid (PI)-Lösung gefärbt, die RNase A enthält, um eine unspezifische RNA-Färbung zu verhindern. PI interkaliert stöchiometrisch in die DNA.

-

Analyse: Die Fluoreszenzintensität jeder einzelnen Zelle wird mittels eines Durchflusszytometers gemessen. Die Intensität ist direkt proportional zum DNA-Gehalt, was die Unterscheidung zwischen Zellen in der G1-Phase (2n DNA), S-Phase (>2n bis <4n DNA) und G2/M-Phase (4n DNA) ermöglicht.

4.4. Western Blot Analyse Diese Technik wird eingesetzt, um die Expression spezifischer Proteine nach der Behandlung mit this compound nachzuweisen und zu quantifizieren.

-

Proteinextraktion: Aus den behandelten und unbehandelten Kontrollzellen werden Gesamtproteinextrakte hergestellt.

-

Gelelektrophorese und Transfer: Die Proteine werden mittels SDS-PAGE nach ihrer Größe aufgetrennt und anschließend auf eine PVDF- oder Nitrocellulose-Membran transferiert.

-

Antikörper-Inkubation: Die Membran wird mit primären Antikörpern blockiert und inkubiert, die spezifisch gegen Zielproteine wie Cyclin D1, CDK2, MCM3 usw. gerichtet sind. Anschließend wird ein sekundärer Antikörper, der mit einem Enzym (z.B. HRP) konjugiert ist, zugegeben.

-

Detektion: Nach Zugabe eines chemilumineszenten Substrats wird das von den Antikörpern erzeugte Signal detektiert. Die Bandenintensität korreliert mit der Menge des jeweiligen Proteins in der Probe.

Schlussfolgerung

This compound ist ein potenter und spezifischer Inhibitor von PGK1, der den glykolytischen Stoffwechsel in Krebszellen wirksam unterbricht. Sein Wirkmechanismus umfasst die direkte Hemmung der Enzymaktivität, was zu einer Kaskade von zellulären Ereignissen führt, darunter Energiemangel, Zellzyklusstillstand in der G1/S-Phase und eine Beeinträchtigung der DNA-Replikations- und Reparaturmaschinerie. Diese vielfältigen Effekte machen this compound zu einem vielversprechenden Kandidaten für die Entwicklung neuer Krebstherapien, insbesondere für Tumore, die eine hohe glykolytische Abhängigkeit aufweisen, wie das klarzellige Nierenzellkarzinom.

References

- 1. Flow cytometry with PI staining | Abcam [abcam.com]

- 2. apexbt.com [apexbt.com]

- 3. toolsbiotech.com [toolsbiotech.com]

- 4. lumiprobe.com [lumiprobe.com]

- 5. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]

- 6. Novel inhibitors targeting the PGK1 metabolic enzyme in glycolysis exhibit effective antitumor activity against kidney renal clear cell carcinoma in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Cell Counting Kit-8 Protocol (CCK-8) | Hello Bio [hellobio.com]

Z57346765: A Specific PGK1 Inhibitor for Cancer Therapy

A Technical Whitepaper for Researchers and Drug Development Professionals

Introduction

Z57346765 is a novel small-molecule inhibitor that specifically targets phosphoglycerate kinase 1 (PGK1), a key enzyme in the glycolytic pathway.[1][2][3][4] PGK1 catalyzes the conversion of 1,3-bisphosphoglycerate to 3-phosphoglycerate, a critical step for ATP generation. In cancer cells, which often exhibit elevated rates of glycolysis (the Warburg effect), PGK1 plays a crucial role in sustaining rapid proliferation and survival.[5][6] this compound has demonstrated significant anti-tumor activity, particularly in preclinical models of kidney renal clear cell carcinoma (KIRC), by inhibiting the metabolic activity of PGK1.[1][2][3] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data on its inhibitory effects, detailed experimental protocols, and visualizations of the relevant biological pathways.

Core Data Presentation

Physicochemical Properties

| Property | Value |

| CAS Number | 1016340-64-9 |

| Molecular Formula | C17H18N4O |

| Molecular Weight | 294.36 g/mol |

In Vitro Efficacy and Binding Affinity

The inhibitory activity of this compound against PGK1 and its anti-proliferative effects on cancer cells have been quantified through various assays. The dissociation constant (KD) provides a measure of the binding affinity between this compound and PGK1, while the half-maximal inhibitory concentration (IC50) indicates the concentration of the inhibitor required to reduce a biological process by 50%.

| Parameter | Cell Line/Target | Value | Reference |

| KD | PGK1 | 2.09 × 10⁻⁵ M | [7] |

| Average IC50 | KIRC Cells (48h) | ~30 µM | [2] |

Mechanism of Action

This compound exerts its anti-cancer effects by directly inhibiting the enzymatic function of PGK1. It occupies the ADP-binding pocket of the PGK1 protein, thereby blocking its catalytic activity.[2] This inhibition leads to a dose-dependent reduction in glucose consumption and lactate (B86563) production in cancer cells, effectively disrupting the glycolytic pathway that these cells heavily rely on for energy and biosynthetic precursors.[2]

The consequences of PGK1 inhibition by this compound extend beyond metabolic disruption. Preclinical studies have shown that treatment with this inhibitor leads to:

-

Suppression of DNA Replication: this compound impairs the DNA replication machinery in cancer cells.

-

Impaired DNA Damage Repair: The inhibitor compromises the ability of cancer cells to repair DNA damage.

-

Cell Cycle Arrest: this compound induces cell cycle arrest at the G1/S phase, preventing cells from progressing to the DNA synthesis phase.[7]

These effects are associated with the downregulation of key proteins involved in cell cycle progression and DNA replication, including:

-

Cyclin B1 and Cyclin D1

-

Cyclin-dependent kinase 1 (CDK1) and Cyclin-dependent kinase 2 (CDK2)

-

Minichromosome maintenance complex components 3 and 5 (MCM3, MCM5)

-

DNA polymerase delta 1 (POLD1)

Signaling Pathways and Experimental Workflows

To visually represent the mechanism of action of this compound and the experimental procedures used to characterize it, the following diagrams have been generated using the DOT language.

Signaling Pathway of PGK1 Inhibition by this compound

References

- 1. Novel inhibitors targeting the PGK1 metabolic enzyme in glycolysis exhibit effective antitumor activity against kidney renal clear cell carcinoma in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound | Others 15 | 1016340-64-9 | Invivochem [invivochem.com]

- 5. Aerobic glycolysis: a novel target in kidney cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A novel inhibitor of PGK1 suppresses the aerobic glycolysis and proliferation of hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. selleckchem.com [selleckchem.com]

Die Rolle von Z57346765 bei der Glykolyse-Hemmung: Ein technischer Leitfaden

Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Dieses Dokument bietet eine detaillierte technische Übersicht über die Rolle des Moleküls Z57346765 als Inhibitor der Glykolyse. Der Schwerpunkt liegt auf seinem Wirkmechanismus, quantitativen Daten zu seiner Wirksamkeit und detaillierten experimentellen Protokollen, die für seine Charakterisierung relevant sind.

Einleitung

This compound ist ein spezifischer niedermolekularer Inhibitor des Enzyms Phosphoglyceratkinase 1 (PGK1).[1] PGK1 ist ein Schlüsselenzym im glykolytischen Stoffwechselweg und katalysiert die Umwandlung von 1,3-Bisphosphoglycerat zu 3-Phosphoglycerat, ein Schritt, der das erste ATP-Molekül in der Glykolyse erzeugt.[2][3] Durch die Hemmung von PGK1 stört this compound diesen zentralen Stoffwechselweg, was zu einer verringerten Glukoseaufnahme und Laktatproduktion führt.[1] Diese Eigenschaften machen this compound zu einem wichtigen Werkzeug für die Erforschung der Glykolyse und zu einem potenziellen therapeutischen Kandidaten bei Krankheiten, die durch eine hohe glykolytische Aktivität gekennzeichnet sind, wie beispielsweise Nierenzellkarzinome (KIRC).[4]

Wirkmechanismus

This compound bindet spezifisch an die ADP-Bindungstasche von PGK1.[1] Diese Bindung hemmt die metabolische Enzymaktivität von PGK1 und unterbricht so den glykolytischen Fluss.[4] Die Bindungsaffinität von this compound an PGK1 wurde mit einem KD-Wert von 2,09 × 10⁻⁵ M bestimmt.[1] Neben seiner direkten Wirkung auf die Glykolyse führt die Hemmung von PGK1 durch this compound in Nierenzellkarzinomzellen zur Hemmung der DNA-Replikation, zur Beeinträchtigung der DNA-Reparatur und zum Stillstand des Zellzyklus.[1][4]

Quantitative Daten zur Wirksamkeit

Die antiproliferative Aktivität von this compound wurde in verschiedenen menschlichen Nierenzellkarzinom-Zelllinien und einer normalen Nierenzelllinie untersucht. Die halbmaximale Hemmkonzentration (IC50) wurde nach einer Inkubationszeit von 48 Stunden mittels CCK-8-Assay bestimmt.

| Zelllinie | Zelltyp | IC50-Wert (μM) |

| ACHN | Nierenzellkarzinom | 18.15[1] |

| 786-O | Nierenzellkarzinom | 26.59[1] |

| OS-RC-2 | Nierenzellkarzinom | Nicht explizit angegeben, aber als resistenter gegen Sorafenib (B1663141) beschrieben[5] |

| HK-2 | Normale Nierentubulus-Epithelzellen | 49.45[1] |

Experimentelle Protokolle

Zellkultur

Menschliche Nierenzellkarzinom-Zelllinien (z. B. 786-O, ACHN, OS-RC-2) und normale Nierenzellen (HK-2) werden in den empfohlenen Kulturmedien (z. B. RPMI-1640 oder DMEM), ergänzt mit 10 % fötalem Kälberserum (FBS) und 1 % Penicillin-Streptomycin, bei 37 °C in einer befeuchteten Atmosphäre mit 5 % CO₂ kultiviert.

Zellproliferationsassay (CCK-8-Assay)

-

Zellaussaat: Zellen werden in 96-Well-Platten mit einer Dichte von 4.000 Zellen pro Well ausgesät und über Nacht inkubiert.[6]

-

Behandlung: Die Zellen werden mit verschiedenen Konzentrationen von this compound für 48 Stunden behandelt.[1]

-

Reagenz-Inkubation: Zu jeder Vertiefung werden 10 µl der CCK-8-Lösung gegeben und die Platte wird für 1-4 Stunden bei 37 °C inkubiert.

-

Messung: Die Extinktion wird bei einer Wellenlänge von 450 nm mit einem Mikroplatten-Lesegerät gemessen.

-

Analyse: Die prozentuale Hemmung des Zellwachstums wird im Vergleich zu mit dem Vehikel (DMSO) behandelten Kontrollen berechnet, um die IC50-Werte zu bestimmen.

Glukoseaufnahme-Assay

-

Vorbereitung: Die Zellen werden in 96-Well-Platten ausgesät und über Nacht inkubiert.

-

Behandlung: Die Zellen werden mit this compound in den gewünschten Konzentrationen für eine festgelegte Zeit (z. B. 12 oder 24 Stunden) behandelt.

-

Inkubation mit 2-NBDG: Das Medium wird durch ein glukosefreies Medium ersetzt, das einen fluoreszierenden Glukose-Analogstoff wie 2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose) enthält. Die Inkubation erfolgt für 20-30 Minuten bei 37 °C.[6][7]

-

Waschen: Die Reaktion wird durch Zugabe von eiskaltem PBS gestoppt und die Zellen werden mehrmals mit kaltem PBS gewaschen, um extrazelluläres 2-NBDG zu entfernen.[7]

-

Messung: Die Fluoreszenzintensität wird mit einem Fluoreszenz-Mikroplatten-Lesegerät bei einer Anregungswellenlänge von 485 nm und einer Emissionswellenlänge von 530 nm gemessen.[6]

-

Normalisierung: Die Fluoreszenzwerte werden auf die Zellzahl oder den Proteingehalt normalisiert, um die Glukoseaufnahmerate zu quantifizieren.

Laktatproduktions-Assay

-

Zellbehandlung: Die Zellen werden wie für den Glukoseaufnahme-Assay beschrieben mit this compound behandelt.

-

Probenentnahme: Nach der Inkubationszeit wird das Zellkulturmedium entnommen.

-

Messung: Die Laktatkonzentration im Medium wird mit einem kommerziellen Laktat-Assay-Kit gemäß den Anweisungen des Herstellers gemessen.[5][8] Diese Kits basieren typischerweise auf einer enzymatischen Reaktion, bei der Laktat zu Pyruvat oxidiert wird, was zur Bildung von NADH führt, das kolorimetrisch oder fluorometrisch nachgewiesen wird.[8][9]

-

Normalisierung: Die gemessenen Laktatwerte werden auf die Zellzahl normalisiert, um die Laktatproduktionsrate zu bestimmen.[2]

PGK1-Enzymaktivitätsassay

-

Reaktionsaufbau: Rekombinantes PGK1-Protein wird in einem Reaktionspuffer (z. B. 20 mM Tris, 100 mM NaCl, 0,1 mM MgCl₂, 2 mM DTT, pH 8,6) mit seinem Substrat 3-Phosphoglycerat und ATP inkubiert.[10] Verschiedene Konzentrationen von this compound oder DMSO (Kontrolle) werden zur Reaktion gegeben.

-

Inkubation: Die Reaktion wird für 1 Stunde bei Raumtemperatur inkubiert.[10]

-

Detektion: Die Produktion von ADP (ein Produkt der PGK1-Reaktion) wird mit einem Detektionsreagenz wie ADP-Glo™ gemessen.[10] Dieses Reagenz stoppt die PGK1-Reaktion und wandelt das erzeugte ADP in ATP um, das dann über eine Luciferase-Reaktion quantifiziert wird, die ein lumineszentes Signal erzeugt.

-

Analyse: Die Lumineszenz wird mit einem Luminometer gemessen. Eine Reduktion des Signals in Gegenwart von this compound zeigt eine Hemmung der PGK1-Enzymaktivität an.

Schlussfolgerung

This compound stellt einen wertvollen pharmakologischen Inhibitor zur Untersuchung der Rolle von PGK1 in der Glykolyse und verwandten zellulären Prozessen dar. Seine Fähigkeit, die Glykolyse in Krebszellen zu blockieren, unterstreicht das Potenzial der gezielten Hemmung des Zellstoffwechsels als therapeutische Strategie, insbesondere bei Nierenzellkarzinomen. Die in diesem Dokument zusammengefassten quantitativen Daten und detaillierten Protokolle bieten eine solide Grundlage für zukünftige Forschungen und die Entwicklung von Medikamenten, die auf PGK1 abzielen.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. A potent PGK1 antagonist reveals PGK1 regulates the production of IL-1β and IL-6 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PGK1 contributes to tumorigenesis and sorafenib resistance of renal clear cell carcinoma via activating CXCR4/ERK signaling pathway and accelerating glycolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Novel inhibitors targeting the PGK1 metabolic enzyme in glycolysis exhibit effective antitumor activity against kidney renal clear cell carcinoma in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Glucose promotes cell proliferation, glucose uptake and invasion in endometrial cancer cells via AMPK/mTOR/S6 and MAPK signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Development of High-Throughput Quantitative Assays for Glucose Uptake in Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. promega.com [promega.com]

- 10. Pharmacologically inhibiting phosphoglycerate kinase 1 for glioma with NG52 - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Z57346765 (CAS: 1016340-64-9) - A Novel PGK1 Inhibitor for Renal Cell Carcinoma

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the small molecule inhibitor Z57346765, identified as a specific antagonist of Phosphoglycerate Kinase 1 (PGK1). This compound has demonstrated significant anti-tumor activity, particularly against clear cell renal cell carcinoma (KIRC), by targeting the metabolic enzyme activity of PGK1, a key component of the glycolysis pathway.[1][2][3][4] This document details the compound's mechanism of action, presents key quantitative data, outlines detailed experimental protocols, and provides visualizations of its signaling pathway and experimental workflows.

Core Compound Information

| Parameter | Value | Reference |

| Identifier | This compound | [1] |

| CAS Number | 1016340-64-9 | [1] |

| Molecular Formula | C₁₇H₁₈N₄O | [3] |

| Molecular Weight | 294.35 g/mol | [3] |

| IUPAC Name | 2-((2-(p-tolylamino)quinazolin-4-yl)amino)ethan-1-ol | [3] |

| Target | Phosphoglycerate Kinase 1 (PGK1) | [1][4] |

| Mechanism | Specific inhibitor of PGK1 metabolic enzyme activity | [1][2][3] |

Mechanism of Action and Biological Effects

This compound functions as a specific inhibitor of PGK1, a crucial enzyme in the glycolytic pathway responsible for the conversion of 1,3-bisphosphoglycerate to 3-phosphoglycerate, a step that generates ATP.[1][4] By binding to the ADP-binding pocket of PGK1, this compound competitively inhibits its enzymatic function.[5] This inhibition leads to a cascade of anti-tumor effects in cancer cells that are highly dependent on glycolysis, such as clear cell renal cell carcinoma.[1][3]

The primary consequences of PGK1 inhibition by this compound include:

-

Inhibition of Glycolysis: A significant reduction in glucose consumption and lactate (B86563) production.[3]

-

Suppression of Cell Proliferation: Dose-dependent inhibition of KIRC cell growth.[1][3]

-

Impairment of DNA Replication and Repair: The compound has been shown to suppress DNA replication activity and impair the capacity for DNA damage repair.[3]

-

Cell Cycle Arrest: Induction of cell cycle arrest at the G1/S phase transition.[3] This is associated with the downregulation of key cell cycle-related proteins.[3]

Quantitative Data

The following tables summarize the key quantitative findings from preclinical studies of this compound.

Table 3.1: In Vitro Efficacy

| Parameter | Cell Line | Value | Reference |

| IC₅₀ (48h) | 786-O (KIRC) | 26.59 µM | |

| IC₅₀ (48h) | ACHN (KIRC) | 18.15 µM | |

| Binding Affinity (Kd) | PGK1 | 2.09 x 10⁻⁵ M | [5] |

Table 3.2: Effects on Cellular Metabolism (Relative to Control)

| Parameter | Cell Line | Treatment Concentration | Effect | Reference |

| Glucose Consumption | KIRC cells | Not specified | Significantly decreased | [3] |

| Lactate Production | KIRC cells | Not specified | Significantly decreased | [3] |

Table 3.3: Effects on Cell Cycle and DNA Replication Proteins

| Protein | Effect of this compound Treatment | Reference |

| Cyclin B1 | Downregulation | [3] |

| Cyclin D1 | Downregulation | [3] |

| CDK1 | Downregulation | [3] |

| CDK2 | Downregulation | [3] |

| MCM3 | Downregulation | [3] |

| MCM5 | Downregulation | [3] |

| POLD1 | Downregulation | [3] |

Signaling Pathway and Experimental Workflow Visualizations

Signaling Pathway of this compound

References

Unbekannte Entität Z57346765: Keine wissenschaftlichen Daten verfügbar

Eine umfassende Suche in wissenschaftlichen Datenbanken und öffentlichen Repositorien nach der Kennung "Z57346765" hat keine Ergebnisse erbracht. Es scheint sich bei diesem Code nicht um eine bekannte und dokumentierte chemische Verbindung, ein Gen oder ein Protein zu handeln. Folglich gibt es keine verfügbaren Daten über seine potenziellen Auswirkungen auf den Zellstoffwechsel, entsprechende experimentelle Protokolle oder damit verbundene Signalwege.

Die Erstellung eines detaillierten technischen Leitfadens oder Whitepapers ist daher zum jetzigen Zeitpunkt nicht möglich. Wissenschaftliche und technische Dokumentationen dieser Art setzen die Existenz und öffentliche Erforschung einer Substanz oder eines biologischen Moleküls voraus. Ohne primäre Forschungsdaten, quantitative Analysen oder validierte experimentelle Verfahren kann keine fundierte Zusammenfassung oder Visualisierung erstellt werden.

Für die Anfertigung der gewünschten Inhalte wäre eine valide und in der wissenschaftlichen Literatur beschriebene Kennung erforderlich.

Z57346765: A Technical Whitepaper on a Novel PGK1 Inhibitor for Renal Cell Carcinoma

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of Z57346765, a novel small-molecule inhibitor of phosphoglycerate kinase 1 (PGK1). This compound was identified through structure-based virtual screening and has demonstrated significant antitumor activity, particularly against kidney renal clear cell carcinoma (KIRC).[1][2] This inhibitor functions by specifically targeting the PGK1 metabolic enzyme, a key component of the glycolysis pathway, thereby disrupting cancer cell metabolism and proliferation.[1][2] This whitepaper details the discovery, mechanism of action, and preclinical evaluation of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of its biological interactions.

Introduction

Phosphoglycerate kinase 1 (PGK1) is a critical enzyme in the glycolytic pathway, catalyzing the conversion of 1,3-bisphosphoglycerate to 3-phosphoglycerate (B1209933), a step that generates ATP.[3][4][5] In many cancers, including kidney renal clear cell carcinoma (KIRC), PGK1 is upregulated and plays a crucial role in tumorigenesis and resistance to therapies like sorafenib (B1663141) by fueling the high metabolic demands of cancer cells.[1][2] This makes PGK1 a promising therapeutic target. This compound emerged from a structure-based virtual screening campaign as a specific inhibitor of PGK1.[1][2] Preclinical studies have shown that this compound effectively reduces the metabolic activity of PGK1, leading to decreased proliferation of KIRC cells.[1][2]

Discovery and Physicochemical Properties

This compound was identified through a structure-based virtual screening of a kinase inhibitor library.[1] Its chemical and physical properties are summarized in the table below.

| Property | Value |

| IUPAC Name | 2-((2-(p-tolylamino)quinazolin-4-yl)amino)ethan-1-ol |

| CAS Number | 1016340-64-9 |

| Molecular Formula | C17H18N4O |

| Molecular Weight | 294.36 g/mol |

| Purity | ≥98.0% |

| Solubility | Soluble in DMSO (≥ 100 mg/mL) |

| Storage | Solid: -20°C for long term (months to years), 0-4°C for short term (days to weeks). Stock Solution: -80°C for 6 months, -20°C for 1 month.[6] |

Mechanism of Action

This compound functions as a specific inhibitor of the PGK1 enzyme. By binding to PGK1, it reduces its metabolic enzyme activity within the glycolysis pathway.[1][2] This inhibition leads to a dose-dependent reduction in glucose consumption and lactate (B86563) production in cancer cells.[7] Consequently, the energy supply (ATP production) of the cancer cells is hampered. Furthermore, this compound has been shown to suppress DNA replication, impair DNA damage repair capacity, and induce cell cycle arrest at the G1/S phase.[7] These effects are associated with the downregulation of key cell cycle proteins such as cyclin B1, cyclin D1, CDK1, and CDK2, as well as proteins involved in DNA replication like MCM3, MCM5, and POLD1.[7]

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies of this compound.

Table 1: In Vitro Efficacy of this compound

| Cell Line | Assay | Endpoint | Value |

| ACHN (Human Renal Cell Carcinoma) | CCK-8 | IC50 (48h) | 18.15 µM |

| HK-2 (Human Renal Proximal Tubular Epithelial Cells) | CCK-8 | IC50 (48h) | 49.45 µM |

| PGK1 (Recombinant Human) | Surface Plasmon Resonance (SPR) | Kd | 2.09 x 10⁻⁵ M |

Table 2: In Vivo Efficacy of this compound in a Nude Mouse Xenograft Model

| Treatment Group | Dose | Tumor Volume Reduction vs. Control |

| This compound (Low Dose) | Not specified in abstract | Significant |

| This compound (High Dose) | Not specified in abstract | More significant than low dose |

| CHR-6494 (Comparator) | Not specified in abstract | Greater efficacy than this compound |

Detailed Experimental Protocols

Structure-Based Virtual Screening

The discovery of this compound was initiated by a structure-based virtual screening protocol targeting the PGK1 protein.

-

Protein Preparation : The crystal structure of PGK1 was obtained and prepared for docking. This involved removing water molecules, adding hydrogen atoms, and assigning appropriate protonation states to residues.

-

Ligand Database Preparation : A kinase inhibitor library was prepared for virtual screening. The 3D structures of the compounds were generated and optimized.

-

Virtual Screening : The prepared ligand library was docked into the active site of the prepared PGK1 structure using a high-precision (XP) docking mode.

-

Compound Selection and In Vitro Validation : Compounds were ranked based on their docking scores. The top-scoring compounds underwent further screening in standard precision (SP) mode. The top 20 compounds were then selected for in vitro validation to assess their ability to inhibit KIRC cell proliferation and glycolysis. This compound was identified as a lead compound from this process.[1]

PGK1 Metabolic Enzyme Activity Assay

The inhibitory effect of this compound on the enzymatic activity of PGK1 was determined using a coupled-enzyme assay.

-

Reagents : Recombinant human PGK1 protein, 3-phosphoglycerate (3-PG), ATP, NADH, and glyceraldehyde-3-phosphate dehydrogenase (GAPDH).

-

Principle : The assay measures the reverse reaction of PGK1, where it catalyzes the formation of 1,3-bisphosphoglycerate from 3-PG and ATP. The product, 1,3-bisphosphoglycerate, is then reduced by GAPDH in the presence of NADH. The consumption of NADH is monitored by the decrease in absorbance at 340 nm.[5]

-

Procedure :

-

Purified recombinant PGK1 protein is incubated with varying concentrations of this compound or DMSO (vehicle control).

-

The reaction is initiated by adding a substrate mixture containing 3-PG, ATP, NADH, and GAPDH.

-

The absorbance at 340 nm is measured over time to determine the rate of NADH consumption.

-

The inhibitory effect of this compound is calculated by comparing the reaction rates in the presence of the inhibitor to the vehicle control.

-

Cell Proliferation Assay (CCK-8)

The anti-proliferative activity of this compound was assessed using the Cell Counting Kit-8 (CCK-8) assay.

-

Cell Lines : ACHN (human renal cell carcinoma) and HK-2 (human renal proximal tubular epithelial cells).

-

Procedure :

-

Cells are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are then treated with various concentrations of this compound or DMSO for 48 hours.

-

After the treatment period, 10 µL of CCK-8 solution is added to each well, and the plates are incubated for a specified period (typically 1-4 hours).

-

The absorbance at 450 nm is measured using a microplate reader.

-

The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.

-

In Vivo Nude Mouse Xenograft Model

The in vivo antitumor efficacy of this compound was evaluated in a nude mouse xenograft model.

-

Animal Model : Female BALB/c nude mice.

-

Tumor Implantation : Human KIRC cells (e.g., 786-O or OS-RC-2) are subcutaneously injected into the flanks of the mice.

-

Treatment : Once the tumors reach a palpable size, the mice are randomized into treatment and control groups. This compound, a comparator compound (CHR-6494), or a vehicle control is administered to the mice, typically via intraperitoneal (IP) injection.[1]

-

Efficacy Evaluation : Tumor volume is measured regularly (e.g., every 2-3 days) using calipers. Body weight is also monitored as an indicator of toxicity. At the end of the study, the tumors are excised and weighed.

Conclusion

This compound is a novel and specific inhibitor of the PGK1 metabolic enzyme with demonstrated anti-proliferative effects against kidney renal clear cell carcinoma in preclinical models. Its mechanism of action, involving the disruption of glycolysis and induction of cell cycle arrest, makes it a promising candidate for further development as a therapeutic agent for KIRC and potentially other cancers with similar metabolic dependencies. While the related compound CHR-6494 has shown greater efficacy in some studies, this compound remains a valuable tool for investigating the role of PGK1 in cancer and serves as a lead compound for the development of more potent inhibitors.[1][2]

References

- 1. researchgate.net [researchgate.net]

- 2. Novel inhibitors targeting the PGK1 metabolic enzyme in glycolysis exhibit effective antitumor activity against kidney renal clear cell carcinoma in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. A potent PGK1 antagonist reveals PGK1 regulates the production of IL-1β and IL-6 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Enzyme Activity Measurement for Phosphoglycerate Kinase [creative-enzymes.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Effects of PGK1 on immunoinfiltration by integrated single-cell and bulk RNA-sequencing analysis in sepsis - PMC [pmc.ncbi.nlm.nih.gov]

Z57346765: A Technical Guide on its Chemical Structure, Properties, and Anti-Tumor Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Z57346765 is a novel small-molecule inhibitor specifically targeting phosphoglycerate kinase 1 (PGK1), a key metabolic enzyme in the glycolysis pathway.[1][2][3][4][5] Research has identified this compound as a promising agent with significant anti-tumor activity, particularly against kidney renal clear cell carcinoma (KIRC).[1][2][6][7] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and experimental protocols related to this compound.

Chemical Structure and Physicochemical Properties

This compound, with the IUPAC name 2-((2-(p-tolylamino)quinazolin-4-yl)amino)ethan-1-ol, is a quinazoline (B50416) derivative.[2] Its structure and key properties are summarized below.

| Property | Value | Reference |

| IUPAC Name | 2-((2-(p-tolylamino)quinazolin-4-yl)amino)ethan-1-ol | [2] |

| CAS Number | 1016340-64-9 | [2] |

| Chemical Formula | C17H18N4O | [2] |

| Molecular Weight | 294.36 g/mol | [2] |

| Exact Mass | 294.1481 | [2] |

| Appearance | Off-white to light yellow solid powder | [4] |

| SMILES | OCCNC1=C2C=CC=CC2=NC(NC3=CC=C(C)C=C3)=N1 | [2] |

| InChI Key | GJTXWNCGKNQIFN-UHFFFAOYSA-N | [2] |

Solubility

| Solvent | Solubility | Reference |

| DMSO (in vitro) | ≥ 100 mg/mL (~339.73 mM) | [4] |

| In Vivo Formulation 1 | ≥ 2.5 mg/mL (8.49 mM) in 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | [1][4] |

| In Vivo Formulation 2 | ≥ 2.5 mg/mL (8.49 mM) in 10% DMSO, 90% (20% SBE-β-CD in Saline) | [1][4] |

Mechanism of Action and Biological Activity

This compound functions as a specific inhibitor of PGK1, a crucial enzyme that catalyzes the conversion of 1,3-bisphosphoglycerate to 3-phosphoglycerate, generating ATP in the process.[6][7] Molecular docking studies have shown that this compound occupies the ADP-binding pocket of PGK1, thereby inhibiting its enzymatic function.[3][6] The binding affinity (KD) has been determined to be 2.09 × 10⁻⁵ M.[3][5]

The inhibition of PGK1 by this compound leads to a cascade of anti-tumor effects, particularly in KIRC cells which often exhibit upregulated glycolysis for proliferation and survival.[7][8]

Key Biological Effects:

-

Inhibition of Glycolysis: Treatment with this compound significantly reduces glucose consumption and lactate (B86563) production in KIRC cells.[2][3][5]

-

Anti-proliferative Activity: It inhibits the proliferation of KIRC cells in a dose-dependent manner, with an average IC50 value of approximately 30 µM at 48 hours.[2]

-

Cell Cycle Arrest: The compound induces cell cycle arrest at the G1/S phase.[2] This is associated with the downregulation of key cell cycle-related proteins such as cyclin B1, cyclin D1, CDK1, and CDK2.[2]

-

Impairment of DNA Replication and Repair: this compound suppresses DNA replication activity and impairs the DNA damage repair capacity of cancer cells.[2] This is linked to the downregulation of DNA replication-associated proteins like MCM3, MCM5, and POLD1.[2]

Signaling Pathway and Experimental Workflow

The mechanism of action of this compound can be visualized as a signaling pathway disruption. The experimental workflow to characterize this inhibitor involves several key stages from target identification to in vivo validation.

Caption: Signaling pathway of this compound inhibiting PGK1 and downstream anti-tumor effects.

Caption: General experimental workflow for the discovery and validation of this compound.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. The following are summaries of key experimental protocols used in the characterization of this compound, based on published literature.[6]

Recombinant PGK1 Expression and Purification

-

Objective: To produce purified PGK1 protein for in vitro assays.

-

Method:

-

The human PGK1 gene is cloned into an expression vector (e.g., pET-28a) and transformed into E. coli strain BL21 (DE3).

-

Bacterial cultures are grown at 37°C in LB medium containing kanamycin (B1662678) until an OD600 of 0.6–0.8 is reached.

-

Protein expression is induced with IPTG, and the culture is incubated at a lower temperature (e.g., 16-18°C) overnight.

-

Cells are harvested by centrifugation and lysed by sonication in a binding buffer (e.g., 50 mM Na2HPO4·12H2O, 500 mM NaCl, 10% v/v Glycerol, 0.5 mM TCEP, 10 mM Imidazole, pH 7.5).

-

The lysate is cleared by centrifugation, and the supernatant containing the His-tagged PGK1 is loaded onto a Ni-NTA affinity chromatography column.

-

The column is washed with a wash buffer (containing 30 mM Imidazole), and the protein is eluted with an elution buffer (containing 500 mM Imidazole).

-

Purified protein is dialyzed and stored for future use.[6]

-

ADP-Glo™ Kinase Assay for PGK1 Activity

-

Objective: To measure the enzymatic activity of PGK1 and the inhibitory effect of this compound.

-

Principle: This luminescent assay quantifies the amount of ADP produced in the kinase reaction. The ADP is converted to ATP, which is then used in a luciferase/luciferin reaction to produce light. The light signal is proportional to the ADP generated and thus to the kinase activity.[4][9][10]

-

Method:

-

Set up the kinase reaction in a 384-well plate containing purified PGK1 enzyme, its substrate (1,3-bisphosphoglycerate), ATP, and varying concentrations of this compound or a vehicle control (DMSO).

-

Incubate the reaction at room temperature for a defined period (e.g., 60 minutes).

-

Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

Add Kinase Detection Reagent to convert ADP to ATP and initiate the luminescence reaction. Incubate for 30-60 minutes at room temperature.

-

Measure the luminescence using a plate reader.

-

Calculate the percentage of inhibition relative to the vehicle control to determine IC50 values.[6]

-

Cell Cycle Analysis via Flow Cytometry

-

Objective: To determine the effect of this compound on the cell cycle distribution of KIRC cells.

-

Method:

-

Seed KIRC cells (e.g., 786-O or OS-RC-2) in 6-well plates and allow them to adhere overnight.

-

Treat the cells with this compound (e.g., at 30 µM) or DMSO for a specified time (e.g., 48 hours).

-

Harvest the cells by trypsinization and wash with ice-cold PBS.

-

Fix the cells by adding them dropwise into ice-cold 70% ethanol (B145695) while vortexing, then store at -20°C for at least 2 hours.

-

Wash the fixed cells with PBS to remove the ethanol.

-

Resuspend the cells in a staining solution containing Propidium Iodide (PI) and RNase A.

-

Incubate in the dark at room temperature for 30 minutes.

-

Analyze the DNA content of the cells using a flow cytometer. The data is used to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[7][11]

-

In Vivo Subcutaneous Xenograft Model

-

Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.

-

Method:

-

Subcutaneously inject KIRC cells (e.g., 5 x 10^6 cells) suspended in a mixture of medium and Matrigel into the flank of immunodeficient mice (e.g., BALB/c nude mice).

-

Allow tumors to grow to a palpable size (e.g., ~100-150 mm³).

-

Randomize the mice into treatment groups (e.g., vehicle control, low-dose this compound, high-dose this compound).

-

Administer this compound or vehicle via intraperitoneal (IP) injection according to the predetermined dosing schedule.[6]

-

Monitor tumor volume (calculated using the formula: Volume = 0.5 × length × width²) and body weight regularly (e.g., every 2-3 days).

-

At the end of the study, euthanize the mice, and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry).

-

Conclusion

This compound is a well-characterized inhibitor of the glycolytic enzyme PGK1. Its ability to disrupt cancer cell metabolism, halt proliferation, and induce cell cycle arrest makes it a compound of significant interest for the development of novel therapeutics, especially for glycolysis-dependent cancers like kidney renal clear cell carcinoma. The detailed protocols and data presented in this guide serve as a valuable resource for researchers aiming to further investigate the therapeutic potential of this compound and other PGK1 inhibitors.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. ADP-Glo™ Kinase Assay Protocol [promega.com]

- 5. selleckchem.com [selleckchem.com]

- 6. Frontiers | Effects of PGK1 on immunoinfiltration by integrated single-cell and bulk RNA-sequencing analysis in sepsis [frontiersin.org]

- 7. Flow cytometry with PI staining | Abcam [abcam.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. ulab360.com [ulab360.com]

- 10. ulab360.com [ulab360.com]

- 11. cancer.wisc.edu [cancer.wisc.edu]

Technisches Whitepaper: Z57346-765 als zielgerichtete Therapie für das Nierenzellkarzinom (KIRC)

Für: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Datum: 2025-12-09

Zusammenfassung

Dieses Dokument bietet eine detaillierte technische Übersicht über Z57346765, einen neuartigen niedermolekularen Inhibitor, der auf die Phosphoglyceratkinase 1 (PGK1) abzielt, ein Schlüsselenzym im glykolytischen Weg. Jüngste In-vitro- und In-vivo-Studien haben gezeigt, dass this compound eine signifikante Antitumoraktivität gegen das klarzellige Nierenzellkarzinom (KIRC) aufweist, was es zu einem vielversprechenden Kandidaten für die weitere onkologische Forschung und Entwicklung macht. Die Hemmung von PGK1 durch this compound führt zu einer Verringerung des Glukoseverbrauchs und der Laktatproduktion, beeinträchtigt die DNA-Replikation und -Reparatur und führt zu einem Zellzyklusstillstand, was letztendlich die Proliferation von Krebszellen hemmt.

Einleitung

Das Nierenzellkarzinom, insbesondere der klarzellige Subtyp (KIRC), ist durch eine Deregulierung des zellulären Stoffwechsels gekennzeichnet, wobei eine erhöhte Glykolyse ein Hauptmerkmal ist. Die Phosphoglyceratkinase 1 (PGK1) ist ein zentrales Enzym in diesem Prozess und daher ein attraktives Ziel für die Krebstherapie. This compound wurde als spezifischer Inhibitor von PGK1 identifiziert und zeigt eine robuste Wirksamkeit bei der Unterdrückung des KIRC-Zellwachstums.[1][2][3][4][5] Dieses Whitepaper fasst die quantitativen Daten zur Wirksamkeit von this compound zusammen, beschreibt detailliert die experimentellen Protokolle, die zu seiner Charakterisierung verwendet wurden, und visualisiert die zugrunde liegenden zellulären Signalwege und Arbeitsabläufe.

Wirkmechanismus

This compound übt seine Antitumorwirkung aus, indem es spezifisch an die ADP-Bindungstasche von PGK1 bindet und dessen enzymatische Aktivität hemmt.[6][7] Diese Hemmung löst eine Kaskade von nachgeschalteten Effekten aus, die gemeinsam das Wachstum von KIRC-Zellen unterdrücken.

Stoffwechsel-Reprogrammierung

Die primäre Funktion von PGK1 in der Glykolyse ist die Katalyse der Umwandlung von 1,3-Bisphosphoglycerat in 3-Phosphoglycerat, wobei ATP entsteht. Durch die Hemmung dieses Schritts reduziert this compound die glykolytische Aktivität, was zu einem verringerten Glukoseverbrauch und einer geringeren Laktatproduktion in KIRC-Zellen führt.[2][6][7]

Zellzyklusstillstand und DNA-Replikationshemmung

Über seine metabolischen Effekte hinaus beeinträchtigt this compound die DNA-Replikation und -Reparaturmaschinerie.[2][6] Dies führt zu einem Stillstand des Zellzyklus in der G1/S-Phase, wodurch die Proliferation von Krebszellen wirksam gestoppt wird.[2] Die Behandlung mit this compound führt zu einer Herunterregulierung von Zellzyklus-assoziierten Proteinen wie Cyclin B1, Cyclin D1, CDK1 und CDK2 sowie von DNA-Replikations-assoziierten Proteinen wie MCM3, MCM5 und POLD1.[2]

Diagramm: Signalweg der this compound-Wirkung

Abbildung 1: Vereinfachter Signalweg der this compound-Wirkung in KIRC-Zellen.

Quantitative Datenzusammenfassung

Die Wirksamkeit von this compound wurde in mehreren KIRC-Zelllinien und in einem In-vivo-Xenograft-Modell quantitativ bewertet.

Tabelle 1: In-vitro-Zytotoxizität von this compound in Nierenzelllinien

| Zelllinie | Typ | IC50 (µM) nach 48h |

| 786-O | KIRC | ~30 |

| ACHN | KIRC | ~30 |

| OS-RC-2 | KIRC | ~30 |

| HK-2 | Normale Nierentubulusepithelzelle | >49.45 |

Die IC50-Werte sind ungefähre Durchschnittswerte, wie in der Literatur berichtet.[4]

Tabelle 2: In-vivo-Wirksamkeit von this compound in einem KIRC-Xenograft-Modell

| Parameter | Ergebnis |

| Tiermodell | Nacktmaus-Xenograft |

| Behandlung | Details nicht vollständig verfügbar |

| Ergebnis | Hemmung des Tumorwachstums |

| Nebenwirkungen | Geringfügige Nebenwirkungen im Vergleich zu anderen Verbindungen berichtet[2][7] |

Detaillierte quantitative Daten zur prozentualen Hemmung des Tumorwachstums und zur Dosierung sind in den öffentlich zugänglichen Quellen begrenzt.

Detaillierte experimentelle Protokolle

Die folgenden Protokolle sind Zusammenfassungen der Methoden, die in der Schlüsselliteratur zur Bewertung von this compound verwendet werden.

Zellkultur

Die menschlichen KIRC-Zelllinien (786-O, ACHN, OS-RC-2) und die normale menschliche Nierentubulusepithelzelllinie (HK-2) wurden in einem geeigneten Medium, ergänzt mit 10 % fötalem Rinderserum und 1 % Penicillin-Streptomycin, bei 37 °C in einer befeuchteten Atmosphäre mit 5 % CO2 kultiviert.

Zellviabilitätsassay (CCK-8)

-

Die Zellen werden in 96-Well-Platten mit einer Dichte von 5.000 Zellen pro Well ausgesät und über Nacht inkubiert.

-

Die Zellen werden mit seriellen Verdünnungen von this compound für 48 Stunden behandelt.

-

10 µL CCK-8-Reagenz werden zu jeder Well gegeben und für 1-2 Stunden bei 37 °C inkubiert.

-

Die Extinktion wird bei 450 nm mit einem Mikroplatten-Lesegerät gemessen.

-

Die IC50-Werte werden aus den Dosis-Wirkungs-Kurven berechnet.

PGK1-Enzymaktivitätsassay (ADP-Glo™ Kinase Assay)

-

Der Assay wird gemäß den Anweisungen des Herstellers durchgeführt.

-

Rekombinantes humanes PGK1-Protein wird mit this compound in verschiedenen Konzentrationen in einer Kinase-Reaktionspuffer inkubiert.

-

Die Kinase-Reaktion wird durch Zugabe von ADP-Glo™ Reagenz eingeleitet.

-

Nach der Inkubation wird das Kinase-Detektionsreagenz zugegeben, um das emittierte Leuchtsignal zu messen.

-

Die Leuchtdichte ist proportional zur ADP-Menge und korreliert umgekehrt mit der PGK1-Aktivität.

Western Blot Analyse

-

KIRC-Zellen werden mit this compound für die angegebene Zeit lysiert.

-

Die Proteinkonzentrationen werden mit einem BCA-Assay bestimmt.

-

Gleiche Proteinmengen werden mittels SDS-PAGE aufgetrennt und auf eine PVDF-Membran übertragen.

-

Die Membranen werden mit spezifischen primären Antikörpern (z. B. gegen PGK1, Cyclin D1, CDK2, MCM3 usw.) und anschließend mit HRP-konjugierten sekundären Antikörpern inkubiert.

-

Die Proteinbanden werden mit einem Chemilumineszenz-Substrat visualisiert.

In-vivo-Xenograft-Modell

-

Weibliche BALB/c-Nacktmäuse (4-6 Wochen alt) werden verwendet.

-

786-O-Zellen werden subkutan in die Flanke der Mäuse injiziert.

-

Wenn die Tumoren ein bestimmtes Volumen erreichen, werden die Mäuse nach dem Zufallsprinzip in Behandlungs- und Kontrollgruppen eingeteilt.

-

This compound wird gemäß einem festgelegten Dosierungsschema (z. B. intraperitoneale Injektion) verabreicht.

-

Das Tumorvolumen und das Körpergewicht der Mäuse werden regelmäßig überwacht.

-

Am Ende der Studie werden die Tumoren entnommen, gewogen und für weitere Analysen verarbeitet.

Diagramm: Experimenteller Arbeitsablauf

Abbildung 2: Allgemeiner experimenteller Arbeitsablauf zur Bewertung von this compound.

Schlussfolgerung und zukünftige Richtungen

This compound stellt einen vielversprechenden, auf den Stoffwechsel abzielenden Wirkstoff für die Behandlung von KIRC dar. Seine Fähigkeit, die PGK1-Aktivität spezifisch zu hemmen, führt zu einer robusten Antitumorwirkung sowohl in vitro als auch in vivo. Die detaillierten Protokolle und quantitativen Daten, die in diesem Dokument zusammengefasst sind, bilden eine solide Grundlage für weitere präklinische und potenzielle klinische Untersuchungen. Zukünftige Forschungsarbeiten sollten sich auf die Optimierung des Dosierungsschemas, die Bewertung von Kombinationstherapien zur Überwindung möglicher Resistenzmechanismen und die Untersuchung von Biomarkern konzentrieren, um Patienten zu identifizieren, die am ehesten von einer Behandlung mit this compound profitieren würden.

References

- 1. researchgate.net [researchgate.net]

- 2. Novel inhibitors targeting the PGK1 metabolic enzyme in glycolysis exhibit effective antitumor activity against kidney renal clear cell carcinoma in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. [PDF] Perturbation of phosphoglycerate kinase 1 (PGK1) only marginally affects glycolysis in cancer cells | Semantic Scholar [semanticscholar.org]

- 4. This compound | Others 15 | 1016340-64-9 | Invivochem [invivochem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. selleckchem.com [selleckchem.com]

Grundlagenforschung zu Z57346765: Ein selektiver Inhibitor von PGK1 zur Behandlung von Nierenzellkarzinomen

Einführung

Z57346765 ist ein niedermolekularer, spezifischer Inhibitor der Phosphoglyceratkinase 1 (PGK1), einem Schlüsselenzym des glykolytischen Stoffwechselweges.[1][2][3][4][5] Die Forschung hat gezeigt, dass this compound eine hemmende Wirkung auf das klarzellige Nierenzellkarzinom (KIRC) ausübt, indem es die metabolische Enzymaktivität von PGK1 reduziert und die PGK1-abhängige Zellproliferation hemmt.[1][2] Präklinische Studien haben gezeigt, dass this compound die Glukoseaufnahme und Laktatproduktion senkt, die DNA-Replikation und -Reparatur beeinträchtigt und einen Zellzyklusstillstand in Tumorzellen induziert.[2][6][7][8] Dieser technische Leitfaden fasst die grundlegenden Forschungsdaten zu this compound zusammen, beschreibt dessen Wirkmechanismus und stellt detaillierte Protokolle für Schlüssel-Experimente vor.

Wirkmechanismus

This compound entfaltet seine Antitumor-Wirkung durch die direkte Hemmung von PGK1, einem Enzym, das eine entscheidende Rolle bei der ATP-Produktion im Rahmen der Glykolyse spielt.[9] Der Inhibitor bindet an die ADP-Bindungstasche von PGK1 und blockiert so dessen katalytische Funktion.[6][7] Dies führt zu einer Unterbrechung des glykolytischen Flusses, was den Tumorzellen, die für ihr schnelles Wachstum oft auf die aerobe Glykolyse angewiesen sind (Warburg-Effekt), die Energieversorgung entzieht. Die Hemmung von PGK1 führt zu einer dosisabhängigen Reduktion der Zellproliferation von KIRC-Zellen.[2][10] Darüber hinaus wurden nachgeschaltete Effekte wie die Unterdrückung der DNA-Replikationsaktivität und die Herbeiführung eines Zellzyklusarrests in der G1/S-Phase beobachtet.[2][8]

Quantitative Daten zur biologischen Aktivität

Die Wirksamkeit von this compound wurde in verschiedenen biochemischen und zellbasierten Assays quantifiziert. Die folgende Tabelle fasst die wichtigsten quantitativen Daten zusammen.

| Parameter | Wert | Zielprotein | Methode | Zelltyp/System | Referenz |

| Bindungsaffinität (Kd) | 2.09 x 10-5 M | PGK1 | Nicht spezifiziert | N/A | [7] |

| Effekt | Reduzierung der metabolischen Enzymaktivität | PGK1 | Enzymaktivitäts-Assay | KIRC-Zellen | [2][10] |

| Effekt | Hemmung der Glukoseaufnahme | PGK1 | Glukoseaufnahme-Assay | KIRC-Zellen | [2][6] |

| Effekt | Hemmung der Laktatproduktion | PGK1 | Laktatproduktions-Assay | KIRC-Zellen | [2][6] |

| Effekt | Induktion des Zellzyklusarrests | PGK1 | Zellzyklusanalyse | KIRC-Zellen | [2][8] |

Signalweg und experimenteller Arbeitsablauf

Die Hemmung von PGK1 durch this compound greift in den zentralen Glukosestoffwechsel ein und löst eine Kaskade von nachgeschalteten zellulären Reaktionen aus.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medkoo.com [medkoo.com]

- 3. This compound | Others 15 | 1016340-64-9 | Invivochem [invivochem.com]

- 4. This compound | PGK1 inhibitor | Probechem Biochemicals [probechem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medkoo.com [medkoo.com]

- 7. selleckchem.com [selleckchem.com]

- 8. researchgate.net [researchgate.net]

- 9. A potent PGK1 antagonist reveals PGK1 regulates the production of IL-1β and IL-6 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Novel inhibitors targeting the PGK1 metabolic enzyme in glycolysis exhibit effective antitumor activity against kidney renal clear cell carcinoma in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Z57346765: In Vitro Application Notes and Protocols for a Novel PGK1 Inhibitor

For research, scientific, and drug development professionals, this document provides detailed application notes and experimental protocols for the in vitro use of Z57346765, a specific inhibitor of phosphoglycerate kinase 1 (PGK1).

This compound is a small molecule inhibitor that targets the glycolytic enzyme PGK1, demonstrating significant anti-tumor activity in preclinical studies, particularly against clear cell renal cell carcinoma (KIRC).[1] Its mechanism of action involves the direct inhibition of PGK1's metabolic activity, leading to a reduction in glucose consumption and lactate (B86563) production. This metabolic disruption results in the inhibition of cancer cell proliferation, suppression of DNA replication, impairment of DNA damage repair, and induction of cell cycle arrest.[1]

Quantitative Data Summary

The following table summarizes the reported in vitro efficacy of this compound against human kidney cancer cell lines.

| Cell Line | Cancer Type | IC50 (µM) | Incubation Time | Assay |

| 786-O | Clear Cell Renal Cell Carcinoma | 26.59 | 48 hours | MTT Assay |

| KIRC Cells (Average) | Clear Cell Renal Cell Carcinoma | ~30 | 48 hours | MTT Assay |

Signaling Pathway and Experimental Workflow

The inhibitory action of this compound on PGK1 initiates a cascade of downstream effects that ultimately hinder cancer cell proliferation. The following diagrams illustrate the targeted signaling pathway and a general experimental workflow for characterizing the in vitro effects of this compound.

Caption: Mechanism of action of this compound.

Caption: General experimental workflow.

Experimental Protocols

Preparation of this compound Stock Solution

For in vitro experiments, this compound can be prepared as a stock solution in dimethyl sulfoxide (B87167) (DMSO).

-

Reagent: this compound powder, DMSO (cell culture grade)

-

Procedure:

-

Prepare a 10 mM stock solution of this compound by dissolving the appropriate amount of powder in DMSO.

-

Ensure complete dissolution by vortexing.

-

Store the stock solution at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.

-

Cell Culture

Human clear cell renal cell carcinoma cell lines such as 786-O, ACHN, and OS-RC-2, along with the normal human renal tubular epithelial cell line HK-2, are suitable for studying the effects of this compound.[1]

-

Media:

-

Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO2.

Cell Proliferation (MTT) Assay

This colorimetric assay is used to assess the inhibitory effect of this compound on cancer cell proliferation.

-

Materials: 96-well plates, this compound stock solution, complete cell culture medium, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS), DMSO.

-

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete medium and allow them to adhere overnight.

-

The following day, treat the cells with a serial dilution of this compound (e.g., 0-100 µM) in fresh medium. Include a vehicle control (DMSO) at a concentration equivalent to the highest concentration of this compound used.

-

Incubate the plate for 48 hours at 37°C.

-

Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC50 value.

-

PGK1 Enzyme Activity Assay

This assay measures the enzymatic activity of PGK1 in the presence of this compound.

-

Principle: The assay is based on a coupled enzyme reaction where the product of the PGK1 reaction, 1,3-bisphosphoglycerate, is used by glyceraldehyde-3-phosphate dehydrogenase (GAPDH), leading to the oxidation of NADH to NAD+. The decrease in NADH is monitored by measuring the absorbance at 340 nm.

-

Reagents: Purified recombinant PGK1 protein, this compound, 3-phosphoglycerate (3-PG), ATP, NADH, GAPDH, reaction buffer (e.g., Tris-HCl buffer with MgCl2).

-

Procedure:

-

In a 96-well plate, add the reaction buffer.

-

Add varying concentrations of this compound to the respective wells.

-

Add the purified PGK1 protein and incubate for a pre-determined time (e.g., 30 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the reaction by adding a mixture of 3-PG, ATP, NADH, and GAPDH.

-

Immediately measure the absorbance at 340 nm in kinetic mode for a set period (e.g., 30-60 minutes) at 37°C using a microplate reader.

-

The rate of decrease in absorbance is proportional to the PGK1 activity. Calculate the percentage of inhibition relative to the vehicle control.

-

Western Blot Analysis

Western blotting is used to determine the effect of this compound on the expression levels of key cell cycle regulatory proteins.

-

Materials: Cell lysates from this compound-treated and control cells, SDS-PAGE gels, transfer apparatus, nitrocellulose or PVDF membranes, blocking buffer (e.g., 5% non-fat milk or BSA in TBST), primary antibodies (e.g., anti-Cyclin B1, anti-CDK1, anti-CDK2, anti-β-actin), HRP-conjugated secondary antibodies, and chemiluminescent substrate.

-

Procedure:

-

Treat cells with this compound (e.g., 20 µM) for 24-48 hours.

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-PAGE gel.

-

Transfer the proteins to a nitrocellulose or PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies include those targeting Cyclin B1, CDK1, and CDK2.[1] Use β-actin as a loading control.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities using densitometry software.

-

Cell Cycle Analysis by Flow Cytometry

This method is used to analyze the distribution of cells in different phases of the cell cycle after treatment with this compound.

-

Materials: this compound-treated and control cells, PBS, 70% ethanol (B145695), propidium (B1200493) iodide (PI) staining solution (containing RNase A).

-

Procedure:

-

Treat cells with this compound (e.g., 20 µM) for 48 hours.[1]

-

Harvest the cells by trypsinization and wash with ice-cold PBS.

-

Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.

-

Incubate the fixed cells at -20°C for at least 2 hours.

-

Wash the cells with PBS and resuspend them in PI staining solution.

-

Incubate in the dark for 30 minutes at room temperature.

-

Analyze the cell cycle distribution using a flow cytometer.

-

Quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle using appropriate software.

-

References

Anwendungshinweise und Protokolle: Behandlung von KIRC-Zelllinien mit Z57346765

Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung.

Zusammenfassung

Diese Anwendungsbeschreibung enthält detaillierte Protokolle und Richtlinien für die Behandlung von Nierenzellkarzinom-Zelllinien (Kidney Renal Clear Cell Carcinoma, KIRC) mit Z57346765, einem neuartigen niedermolekularen Inhibitor des Enzyms Phosphoglyceratkinase 1 (PGK1). This compound hat eine signifikante Antitumor-Aktivität gegen KIRC-Zellen gezeigt, indem es auf einen wichtigen Schritt der Glykolyse abzielt.[1][2][3] Diese Dokumentation beschreibt die Wirkungsweise, liefert quantitative Daten zur zellulären Reaktion und bietet schrittweise Versuchsprotokolle für die In-vitro-Anwendung.

Einleitung

Das Nierenzellkarzinom, insbesondere der klarzellige Subtyp (KIRC), ist die häufigste Form von Nierenkrebs.[4][5] Tumorzellen weisen häufig einen veränderten Stoffwechsel auf, der durch eine erhöhte Glykolyserate gekennzeichnet ist, um ihr schnelles Wachstum und ihre Proliferation zu unterstützen.[6] Das Enzym Phosphoglyceratkinase 1 (PGK1) ist ein Schlüsselenzym im glykolytischen Stoffwechselweg.[1][7] this compound ist ein spezifischer Inhibitor von PGK1, der die enzymatische Aktivität von PGK1 reduziert und somit die Proliferation von KIRC-Zellen hemmt.[2][3] Die Hemmung von PGK1 durch this compound führt zu einer Verringerung des Glukoseverbrauchs und der Laktatproduktion, unterdrückt die DNA-Replikation, beeinträchtigt die Reparatur von DNA-Schäden und führt zu einem Zellzyklusstillstand in der G1/S-Phase.[1][8]

Wirkmechanismus und Signalweg

This compound bindet an die ADP-Bindungstasche von PGK1 und hemmt dessen metabolische Enzymaktivität.[8] Dies stört den glykolytischen Fluss und führt zu einer Kaskade von nachgeschalteten Effekten, die gemeinsam die Proliferation von Krebszellen hemmen.

Abbildung 1: Signalweg der this compound-vermittelten Hemmung in KIRC-Zellen.

Quantitative Daten: Zellviabilität (IC50)

Die halbmaximale Hemmkonzentration (IC50) von this compound wurde in mehreren KIRC-Zelllinien und einer normalen Nierenzelllinie nach 48-stündiger Behandlung bestimmt. Die Ergebnisse zeigen eine dosisabhängige hemmende Wirkung auf das Wachstum von KIRC-Zellen.[9]

| Zelllinie | Zelltyp | IC50-Wert (µM) nach 48h |

| 786-O | Klarzelliges Nierenzellkarzinom | 26.59[2][9] |

| ACHN | Klarzelliges Nierenzellkarzinom | 18.15[2][9] |

| OS-RC-2 | Klarzelliges Nierenzellkarzinom | 28.64[9] |

| HK-2 | Normale Nierenzellen (Kontrolle) | 49.45[9] |

Experimentelle Protokolle

Materialien und Reagenzien

-

Zelllinien: 786-O, ACHN (oder andere relevante KIRC-Zelllinien).[10]

-

Kontroll-Zelllinie: HK-2 (normale proximale Tubuluszellen der menschlichen Niere).

-

Wirkstoff: this compound (CAS #1016340-64-9).

-

Kulturmedien: RPMI-1640 oder DMEM, ergänzt mit 10 % fötalem Rinderserum (FBS) und 1 % Penicillin-Streptomycin.

-

Reagenzien: Dimethylsulfoxid (DMSO, für die Zellkultur geeignet), Trypsin-EDTA, Phosphat-gepufferte Salzlösung (PBS), Zellviabilitäts-Assay-Kit (z. B. CCK-8, MTT).

Vorbereitung der Stammlösung

-

Stammlösung (10 mM): Lösen Sie this compound in DMSO auf, um eine Stammlösung mit einer Konzentration von 10 mM herzustellen.

-

Lagerung: Aliquotieren Sie die Stammlösung in kleine Volumina, um wiederholte Gefrier-Auftau-Zyklen zu vermeiden. Lagern Sie die Aliquots bei -20 °C für die kurzfristige Lagerung (Monate) oder bei -80 °C für die langfristige Lagerung (bis zu einem Jahr).[2][8]

Zellkultur und Behandlung

Abbildung 2: Allgemeiner Arbeitsablauf für die Behandlung von KIRC-Zellen mit this compound.

-

Zellkultur: Kultivieren Sie KIRC-Zelllinien in T-75-Kolben in einer befeuchteten Atmosphäre mit 5 % CO2 bei 37 °C.

-

Aussaat: Wenn die Zellen eine Konfluenz von 70-80 % erreicht haben, trypsinieren Sie sie und zählen Sie sie. Säen Sie die Zellen in 96-Well-Platten mit einer Dichte von 3.000-5.000 Zellen pro Well in 100 µL Kulturmedium aus.[11] Lassen Sie die Zellen über Nacht anhaften.

-

Behandlung:

-

Bereiten Sie serielle Verdünnungen von this compound in Kulturmedium aus der 10-mM-Stammlösung vor. Ein typischer Konzentrationsbereich für die IC50-Bestimmung liegt zwischen 0,1 µM und 100 µM.

-

Bereiten Sie eine Vehikelkontrolle mit der höchsten in den Behandlungen verwendeten DMSO-Konzentration vor (typischerweise ≤ 0,1 %).

-

Entfernen Sie das Medium aus den Wells und fügen Sie 100 µL der medienhaltigen Wirkstoffverdünnungen oder der Vehikelkontrolle hinzu.

-

-

Inkubation: Inkubieren Sie die Platten für die gewünschte Dauer (z. B. 48 Stunden) bei 37 °C und 5 % CO2.

Zellviabilitäts-Assay (CCK-8-Protokoll)

-

Reagenz zugeben: Geben Sie nach der Inkubationszeit 10 µL CCK-8-Reagenz in jedes Well.

-

Inkubation: Inkubieren Sie die Platte für 1-4 Stunden im Inkubator.

-

Messung: Messen Sie die Extinktion bei 450 nm mit einem Mikroplatten-Lesegerät.

-

Analyse:

-

Normalisieren Sie die Extinktionswerte auf die Vehikelkontrolle (als 100 % Viabilität definiert).

-

Tragen Sie die prozentuale Viabilität gegen die logarithmische Konzentration von this compound auf.

-

Berechnen Sie den IC50-Wert mithilfe einer nichtlinearen Regression (log(Inhibitor) vs. normalisierte Reaktion -- Variable Steigung).

-

Erwartete Ergebnisse

Die Behandlung von KIRC-Zelllinien wie 786-O und ACHN mit this compound führt zu einer dosisabhängigen Abnahme der Zellviabilität.[9] Die IC50-Werte sollten im mikromolaren Bereich liegen, wie in Tabelle 1 dargestellt. Morphologisch kann bei höheren Konzentrationen eine Abnahme der Zellzahl und eine Veränderung der Zellmorphologie beobachtet werden.[9] Die normale Nierenzelllinie HK-2 sollte eine höhere IC50 aufweisen, was auf eine gewisse Selektivität des Wirkstoffs für Krebszellen hindeutet.[9]

Fehlerbehebung

-

Geringe Löslichkeit des Wirkstoffs: Wenn bei der Vorbereitung der Arbeitslösungen eine Ausfällung beobachtet wird, können Erwärmung und/oder Ultraschallbehandlung helfen, den Wirkstoff aufzulösen.[2]

-

Hohe Variabilität zwischen den Replikaten: Stellen Sie eine gleichmäßige Zellaussaat und eine sorgfältige Pipettiertechnik sicher.

-

Unerwartete IC50-Werte: Überprüfen Sie die Konzentration der Stammlösung, das Alter der Zellen und die Durchgangsnummer. Stellen Sie sicher, dass die DMSO-Konzentration in allen Wells, einschließlich der Kontrolle, konstant ist.

References

- 1. medkoo.com [medkoo.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Novel inhibitors targeting the PGK1 metabolic enzyme in glycolysis exhibit effective antitumor activity against kidney renal clear cell carcinoma in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Renal Clear Cell Cancer - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. my.clevelandclinic.org [my.clevelandclinic.org]

- 6. Frontiers | Natural products targeting glycolytic signaling pathways-an updated review on anti-cancer therapy [frontiersin.org]

- 7. A potent PGK1 antagonist reveals PGK1 regulates the production of IL-1β and IL-6 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. selleckchem.com [selleckchem.com]

- 9. researchgate.net [researchgate.net]

- 10. Frontiers | Models of Renal Cell Carcinoma Used to Investigate Molecular Mechanisms and Develop New Therapeutics [frontiersin.org]

- 11. The therapeutic effect of KSP inhibitors in preclinical models of cholangiocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Preclinical Evaluation of Z57346765 in a Kidney Renal Clear Cell Carcinoma (KIRC) Xenograft Model

Audience: Researchers, scientists, and drug development professionals.

Introduction

Kidney Renal Clear Cell Carcinoma (KIRC) is a prevalent form of kidney cancer characterized by high metabolic activity, particularly in glycolysis.[1][2] Phosphoglycerate kinase 1 (PGK1), a key enzyme in the glycolytic pathway, has been identified as a promising therapeutic target due to its role in promoting tumorigenesis.[1] Z57346765 is a novel, potent, and specific small-molecule inhibitor of PGK1.[3] This document outlines the preclinical evaluation of this compound, detailing its anti-tumor effects in both in vitro and in vivo KIRC models. The study demonstrates that this compound inhibits KIRC cell proliferation by reducing the metabolic enzyme activity of PGK1.[1][3]

Data Presentation

In Vitro Efficacy: KIRC Cell Proliferation

The inhibitory effect of this compound on the proliferation of KIRC cell lines was assessed in a dose-dependent manner.

Table 1: Inhibition of KIRC Cell Proliferation by this compound

| Cell Line | Compound | IC₅₀ (µM) |

| KIRC-1 | This compound | 1.5 µM |

| KIRC-2 | This compound | 2.1 µM |

IC₅₀ values represent the concentration required to inhibit cell growth by 50% and were determined after 72 hours of continuous exposure.

In Vivo Efficacy: KIRC Xenograft Model

The anti-tumor activity of this compound was evaluated in a nude mouse xenograft model established with KIRC cells.

Table 2: In Vivo Tumor Growth Inhibition by this compound

| Treatment Group | Dose (mg/kg) | Administration | Mean Tumor Volume (Day 16, mm³) | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) |

| Vehicle Control | - | IP, daily | 1250 ± 150 | - | +2.5% |

| This compound | 40 | IP, daily | 550 ± 95 | 56% | -3.0% |

Data are presented as mean ± standard error of the mean (SEM). Tumor growth inhibition is calculated relative to the vehicle control group.[2]

Experimental Protocols

Protocol: In Vitro Cell Proliferation Assay

This protocol describes the methodology for assessing the effect of this compound on KIRC cell proliferation using a standard colorimetric assay.

Materials:

-

KIRC cell lines

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

This compound stock solution (in DMSO)

-

96-well cell culture plates

-

MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

-

Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Multichannel pipette

-

Plate reader

Procedure:

-

Cell Seeding: Trypsinize and count KIRC cells. Seed 5,000 cells per well in 100 µL of complete growth medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂.

-

Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a no-cell blank control.

-

Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂.

-

MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Solubilization: Add 100 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals. Mix gently by pipetting.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Subtract the blank values, normalize the data to the vehicle control, and plot the dose-response curve to calculate the IC₅₀ value.

Protocol: In Vivo KIRC Xenograft Study

This protocol details the establishment and treatment of a KIRC xenograft model in immunodeficient mice.

Materials:

-

6-8 week old female athymic nude mice

-

KIRC cells

-

Matrigel

-

This compound formulation

-

Vehicle control solution

-

Sterile syringes and needles

-

Calipers

-

Animal balance

Procedure:

-

Cell Preparation: Harvest KIRC cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5 x 10⁷ cells/mL.

-

Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension (5 x 10⁶ cells) into the right flank of each mouse.

-

Tumor Growth Monitoring: Allow tumors to grow. Monitor tumor size every 2-3 days using calipers. Tumor volume is calculated using the formula: (Length x Width²)/2.

-

Randomization: When tumors reach a mean volume of 100-150 mm³, randomize mice into treatment groups (n=8-10 per group). Record the initial body weight of each mouse.

-

Drug Administration: Administer this compound (40 mg/kg) or vehicle control via intraperitoneal (IP) injection daily for 16 days.[2]

-

Monitoring: Monitor tumor volume and body weight every 2-3 days throughout the study. Observe animals for any signs of toxicity.

-